1-Benzyl-4-vinylpiperidine
Overview
Description
1-Benzyl-4-vinylpiperidine is an organic compound with the molecular formula C14H19N It is a derivative of piperidine, featuring a benzyl group attached to the nitrogen atom and a vinyl group attached to the fourth carbon of the piperidine ring
Preparation Methods
1-Benzyl-4-vinylpiperidine can be synthesized through several methods. One common synthetic route involves the reaction of N-benzyl-4-piperidone with ethyltriphenylphosphonium bromide. The reaction typically occurs under specific conditions to ensure the formation of the desired product . Industrial production methods may vary, but they generally involve similar principles, focusing on optimizing yield and purity.
Chemical Reactions Analysis
1-Benzyl-4-vinylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the vinyl group into an ethyl group, altering the compound’s properties.
Substitution: The benzyl and vinyl groups can participate in substitution reactions, where other functional groups replace them. Common reagents used in these reactions include hydrogen, halogens, and various catalysts.
Scientific Research Applications
1-Benzyl-4-vinylpiperidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, aiding in the creation of more complex molecules.
Biology: Researchers study its interactions with biological systems to understand its potential effects and applications.
Medicine: It may serve as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Industry: Its unique structure makes it valuable in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Benzyl-4-vinylpiperidine involves its interaction with specific molecular targets. The vinyl group allows it to participate in various chemical reactions, while the benzyl group can enhance its binding affinity to certain receptors or enzymes. These interactions can modulate biological pathways, leading to specific effects .
Comparison with Similar Compounds
1-Benzyl-4-vinylpiperidine can be compared to other similar compounds, such as:
1-Benzyl-4-ethenylpiperidine: Similar in structure but with slight variations in the vinyl group.
Cyclopropanoyl-1-benzyl-4’-fluoro-4-anilinopiperidine: A fentanyl homolog with different functional groups and applications.
Furanoyl-1-benzyl-4-anilinopiperidine: Another fentanyl homolog with distinct properties and uses
Biological Activity
1-Benzyl-4-vinylpiperidine is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article delves into its synthesis, pharmacological properties, and mechanisms of action, supported by relevant data and research findings.
Chemical Structure and Synthesis
This compound features a piperidine ring with a benzyl substituent and a vinyl group. Its molecular formula is , and it is classified under piperidine derivatives. The synthesis of this compound can be achieved through various methods, including the reaction of piperidine derivatives with benzyl halides and vinyl compounds under specific conditions.
Biological Activity
Pharmacological Properties:
this compound has been studied for its potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Research indicates that it may act as a ligand at specific receptor sites in the central nervous system, influencing neuronal signaling and offering therapeutic potential for conditions such as depression and anxiety .
Mechanism of Action:
The mechanism by which this compound exerts its effects is not fully elucidated but is believed to involve the modulation of neurotransmitter release. It may function as a dopamine-selective releaser, potentially inhibiting monoamine oxidase enzymes, thus increasing dopamine levels in the brain .
Case Studies and Research Findings
Recent studies have highlighted the biological activities of this compound:
- Antiproliferative Effects: In vitro studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines, indicating its potential as an anticancer agent .
- Neuroprotective Effects: Research has shown that derivatives of this compound can interact with sigma receptors, which are implicated in neuroprotection and modulation of cellular stress responses .
- Antiviral Activity: Some derivatives have been tested for antiviral properties, showing moderate activity against specific viruses, suggesting broader applications in infectious diseases .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-benzyl-4-ethenylpiperidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-2-13-8-10-15(11-9-13)12-14-6-4-3-5-7-14/h2-7,13H,1,8-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYFPCIZUPPAAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCN(CC1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609476 | |
Record name | 1-Benzyl-4-ethenylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42790-44-3 | |
Record name | 1-Benzyl-4-ethenylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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